3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynylsulfanyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S2/c1-2-3-9-5-7-4(6)10-8-5/h1H,3H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSHIWTDNUKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of prop-2-yn-1-ylthiol with a suitable diazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The 1,2,4-thiadiazole nucleus is linked to various pharmacological activities, including:
- Antibacterial : Compounds similar to 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit higher antimicrobial potency than standard drugs like streptomycin and fluconazole .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Standard Drug (Streptomycin) | Antibacterial | 47.5 |
| Standard Drug (Fluconazole) | Antifungal | TBD |
Anticancer Properties
The potential of thiadiazole derivatives as anticancer agents has been investigated extensively. Research indicates that these compounds can inhibit cancer cell proliferation by targeting various pathways involved in tumorigenesis:
- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis, making them promising candidates for cancer therapy .
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound may also exhibit:
- Anti-inflammatory : Some derivatives have shown anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
Coordination Chemistry
Thiadiazole derivatives are explored for their ability to form coordination complexes with metals. These complexes can display unique electronic properties that are useful in:
- Sensors : The interaction of thiadiazole compounds with metal ions can be exploited in sensor technology for detecting heavy metals or other environmental pollutants.
Organic Electronics
The electronic properties of thiadiazole-based compounds make them suitable candidates for use in organic electronics such as:
- Organic Photovoltaics : Their ability to function as electron transport materials can enhance the efficiency of solar cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the C5 position significantly influenced their antibacterial activity. The study found that introducing various substituents led to enhanced potency against resistant bacterial strains .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HepG2 and A549) revealed that certain thiadiazole derivatives induced apoptosis through the activation of caspase pathways. This suggests their potential use as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it may bind to bacterial enzymes, inhibiting their function and leading to cell death . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with various biological targets makes it a promising candidate for further research .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound is synthesized commercially, while analogs like 3a–3b are prepared via catalyst-free one-pot methods with yields >75% . Pyridine-containing analogs (e.g., compound 10) require multi-step protocols with lower yields (~36%) .
- Substituent Effects: The propargylthio group in the target compound introduces alkyne reactivity, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) or polar moieties (e.g., morpholino in ).
Key Observations :
- However, structurally related compounds exhibit diverse activities: Pyridinyl derivatives (e.g., compound 10) show potent macrofilaricidal effects . The azido-benzylthio derivative (S1) is linked to lipid metabolism studies .
Biological Activity
3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its potential applications in antimicrobial and anticancer therapies, alongside relevant research findings and case studies.
The compound has the molecular formula and a molecular weight of 175.28 g/mol. It is synthesized through the cyclization of prop-2-yn-1-ylthiol with diazole precursors under basic conditions, typically using potassium hydroxide as a catalyst. The synthesis can be optimized for yield and purity through various industrial methods, including continuous flow reactors and purification techniques like recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .
Table 1: Antimicrobial Efficacy Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound also shows promising anticancer properties. Preliminary studies suggest it may inhibit the growth of various cancer cell lines. For instance, derivatives of thiadiazole have been linked to cytotoxic effects in human leukemia and ovarian cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Human Leukemia) | 0.15 |
| L1210 (Mouse Leukemia) | 1.5 |
| CHO (Hamster Ovary) | 3.4 |
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, which is particularly relevant in the context of rising antibiotic resistance .
Study on Anticancer Properties
Another significant study focused on the anticancer potential of thiadiazole compounds indicated that this compound exhibited substantial growth inhibition in tumor cell lines with a favorable therapeutic index compared to standard chemotherapeutic agents . This positions the compound as a candidate for further development in cancer therapy.
The biological activity of this compound may be attributed to its unique structural features that allow it to interact with biological macromolecules such as enzymes and DNA. The presence of the thiadiazole ring contributes to its ability to form hydrogen bonds and engage in π–π interactions with target molecules, enhancing its bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or one-pot strategies. For SNAr, the thiadiazole core is activated by electron-withdrawing groups, enabling substitution with propargyl thiols under basic conditions (e.g., KOH in ethanol at 70°C) . Catalyst-free one-pot approaches, as demonstrated for analogous thiadiazoles, involve cyclization of thiourea derivatives with propargyl halides, achieving yields >75% with optimized stoichiometry and solvent polarity . Scalability requires solvent selection (e.g., ethanol or DMF) and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Prioritize signals for the propargyl group (δ ~2.5–3.0 ppm for ≡C-H; δ ~4.0 ppm for SCH2) and the thiadiazole NH2 (δ ~6.5–7.5 ppm, broad singlet) .
- 13C NMR : Identify carbons in the thiadiazole ring (δ ~160–170 ppm for C=N and C-S) and the propargyl moiety (δ ~70–80 ppm for ≡C) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 172.04 (C₅H₅N₃S₂+) and fragmentation patterns consistent with thiadiazole cleavage .
Q. What initial biological screening protocols are recommended for evaluating the antimicrobial potential of this compound?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use broth microdilution methods (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ampicillin) and assess enzyme inhibition (e.g., β-lactamase) via spectrophotometric assays to link activity to microbial target disruption .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict the reactivity or biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases. Focus on the thiadiazole ring’s electron-deficient regions and propargyl group’s hydrophobic interactions .
- QSAR Studies : Train models on thiadiazole derivatives with known bioactivity data to predict IC50 values for new targets. Descriptors include logP, polar surface area, and H-bond acceptor counts .
Q. What strategies are effective for resolving contradictions in biological activity data across different studies on thiadiazole derivatives?
- Methodological Answer :
- Dose-Response Refinement : Perform EC50/IC50 assays with tighter concentration gradients (e.g., 10-dose points) to clarify potency thresholds.
- Metabolic Stability Testing : Use liver microsome assays to rule out false negatives due to rapid compound degradation .
- Structural Confirmation : Re-evaluate compound purity via HPLC and X-ray crystallography (if crystalline) to exclude isomer or impurity effects .
Q. What functionalization reactions can enhance the bioactivity or solubility of this compound?
- Methodological Answer :
- Amidation/Sulfonylation : React the NH2 group with activated carboxylic acids (e.g., HATU coupling) or sulfonyl chlorides in pyridine/DMF to improve solubility and target affinity. Yields range from 60–85% .
- Click Chemistry : Utilize the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
